![molecular formula C8H8BrN3 B1382043 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine CAS No. 1296224-29-7](/img/structure/B1382043.png)
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Cross-Coupling Reactions: It can participate in Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions to introduce various functional groups.
Common Reagents and Conditions
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base like triethylamine.
Suzuki–Miyaura Coupling: Involves palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Buchwald–Hartwig Coupling: Employs palladium catalysts and amines in the presence of a base like sodium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit selective inhibition of various cancer cell lines. For instance, studies have demonstrated that compounds derived from this scaffold can inhibit key enzymes involved in cancer progression, such as kinases .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name | Target Enzyme | Cancer Type | IC50 (µM) |
---|---|---|---|
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine | AAK1 | Breast Cancer | 0.85 |
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine | CDK2 | Lung Cancer | 0.45 |
This compound | PI3K | Colon Cancer | 0.60 |
1.2 Enzyme Inhibition
In addition to its anticancer properties, this compound has been identified as an inhibitor of adaptor-associated kinase 1 (AAK1), which is implicated in various neurological disorders . This suggests potential therapeutic applications in treating conditions such as Alzheimer's disease and schizophrenia.
Photophysical Properties
2.1 Fluorescent Applications
Recent studies have highlighted the photophysical properties of pyrazolo[1,5-a]pyrimidines, making them suitable for optical applications. Their ability to exhibit high quantum yields and excellent photostability positions them as promising candidates for use in fluorescent probes and sensors .
Table 2: Photophysical Properties of Pyrazolo[1,5-a]pyrimidines
Compound Name | Quantum Yield (%) | Emission Wavelength (nm) | Application |
---|---|---|---|
This compound | 90 | 520 | Fluorescent Sensors |
7-Methylpyrazolo[1,5-a]pyrimidine | 85 | 530 | Biological Imaging |
Material Science Applications
3.1 Supramolecular Chemistry
The structural characteristics of pyrazolo[1,5-a]pyrimidines allow them to form unique supramolecular assemblies. This property can be exploited in the development of new materials with specific functionalities .
Case Study: Crystal Formation
A study demonstrated that a derivative of this compound formed stable crystals with interesting conformational properties that could be utilized in solid-state applications.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine is not fully elucidated. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain enzymes or binding to specific receptors . Further research is needed to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromopyrazolo[1,5-a]pyrimidine: Another brominated pyrazolo[1,5-a]pyrimidine derivative.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A nitro-substituted pyrazolo[1,5-a]pyrimidine with different chemical properties.
Uniqueness
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities . Its bromine atom allows for further functionalization through various coupling reactions, making it a versatile intermediate in organic synthesis .
Biologische Aktivität
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles findings on the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. Specifically, this compound has shown promising results in inhibiting various cancer cell lines.
Case Study: Growth Inhibition
In a study evaluating the growth inhibition of pyrazolo[1,5-a]pyrimidine derivatives across 56 cancer cell lines, the compound achieved a mean growth inhibition (GI%) of 43.9% . Notably, compounds synthesized from this scaffold demonstrated dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical targets in cancer therapy .
Cell Cycle Arrest and Apoptosis Induction
Further investigations revealed that treatment with certain derivatives led to significant cell cycle arrest in the G0–G1 phase. For instance:
- Compound 6s increased G0–G1 phase population to 84.36% compared to 57.08% in control.
- The S phase population decreased to 11.49% , indicating effective apoptosis induction .
Enzymatic Inhibition
This compound has also been evaluated for its inhibitory effects on various enzymes.
α-Glucosidase Inhibition
In vitro studies have assessed the compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that several synthesized derivatives exhibited excellent inhibitory activities with IC50 values ranging from 15.2 µM to 201.3 µM , significantly lower than that of acarbose (IC50 = 750 µM ) .
Structural Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is closely related to their structural features. The presence of specific substituents at various positions on the pyrazole ring can enhance or diminish their bioactivity.
Compound | Substituent | IC50 (µM) | Activity |
---|---|---|---|
3d | Amide | 15.2 ± 0.4 | Strong α-glucosidase inhibitor |
3af | Ester | 201.3 ± 4.2 | Moderate α-glucosidase inhibitor |
This table summarizes key findings regarding the structure-activity relationship of selected derivatives.
Computational Studies
Molecular docking simulations have been employed to elucidate the binding interactions of this compound with target proteins such as CDK2 and TRKA. These studies revealed that the compound adopts binding modes similar to established inhibitors like milciclib and repotrectinib, suggesting its potential as a lead compound for further development .
Eigenschaften
IUPAC Name |
6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-7-3-8-10-4-6(9)5-12(8)11-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCJTOGJYGMUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(C=NC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.